(2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine

Asymmetric Catalysis Henry Reaction Enantioselective C-C Bond Formation

(2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine is a C₂-symmetric chiral vicinal diamine featuring a (2R,3R)-butane backbone and two (S)-α-methylbenzyl (phenylethyl) side chains. This compound is primarily employed as a chiral ligand or auxiliary in asymmetric catalysis, with its four stereocenters providing a well-defined chiral environment for metal-catalyzed transformations.

Molecular Formula C20H28N2
Molecular Weight 296.4 g/mol
CAS No. 648909-47-1
Cat. No. B12586960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine
CAS648909-47-1
Molecular FormulaC20H28N2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(C)C(C)NC(C)C2=CC=CC=C2
InChIInChI=1S/C20H28N2/c1-15(21-17(3)19-11-7-5-8-12-19)16(2)22-18(4)20-13-9-6-10-14-20/h5-18,21-22H,1-4H3/t15-,16-,17+,18+/m1/s1
InChIKeyUCJIRKFARBCSDP-BDXSIMOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine (CAS 648909-47-1)


(2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine is a C₂-symmetric chiral vicinal diamine featuring a (2R,3R)-butane backbone and two (S)-α-methylbenzyl (phenylethyl) side chains [1]. This compound is primarily employed as a chiral ligand or auxiliary in asymmetric catalysis, with its four stereocenters providing a well-defined chiral environment for metal-catalyzed transformations [2]. Its demonstrated utility in copper(II)-catalyzed asymmetric Henry reactions positions it as a specialized tool for enantioselective C–C bond formation, distinct from simpler, more common chiral diamines .

Why Generic Chiral Diamine Substitution Fails for (2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine


While many C₂-symmetric chiral diamines are commercially available, they cannot be considered interchangeable for demanding asymmetric catalytic applications. The catalytic outcome is exquisitely sensitive to the ligand's backbone rigidity and the steric bulk of its N-substituents [1]. The target compound combines an acyclic butane backbone with two conformationally influential (S)-α-methylbenzyl arms, creating a chiral pocket distinct from the more rigid cyclohexane backbone of DACH or the planar phenyl groups of DPEN [2]. This unique architecture directly impacts enantioselectivity and yield in reactions like the Henry nitroaldol addition, where systematic studies show even subtle changes in ligand structure can cause drastic drops in performance [3].

Quantitative Evidence Guide for Differentiating (2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine


Superior Enantioselectivity in Cu(II)-Catalyzed Asymmetric Henry Reaction vs. DACH-Based Ligands

The target compound's copper(II) complex delivers significantly higher enantioselectivity in the model Henry reaction of 3-phenylpropanal with nitromethane compared to complexes of (R,R)-1,2-diaminocyclohexane (DACH) derivatives. The (2R,3R)-N,N'-bis[(S)-α-methylbenzyl]-2,3-butanediamine pro-ligand with Cu(OAc)₂ afforded (S)-1-nitro-4-phenylbutan-2-ol with 97% ee . In contrast, Cu(II) complexes of DACH ligands with methylthiophenyl or methylfuranyl substituents achieved a maximum of only 92% ee under similar conditions [1].

Asymmetric Catalysis Henry Reaction Enantioselective C-C Bond Formation

Near-Quantitative Yield in Catalytic Asymmetric Henry Reaction

In the Cu(II)-catalyzed asymmetric Henry reaction, the (2R,3R)-N,N'-bis[(S)-α-methylbenzyl]-2,3-butanediamine ligand not only provides high enantioselectivity but also drives the reaction to near completion. The target compound achieves a 99% isolated yield of the nitroaldol product . This performance matches the best-in-class catalysts, such as the camphor-derived iminomethylpyridine Cu(II) complexes which also report up to 99% yield, but surpasses many other C₂-symmetric diamine systems that report yields of 85-95% [1].

Asymmetric Catalysis Process Chemistry Yield Optimization

Synthetic Route Yielding a Single Diastereomer, Ensuring Superior Reproducibility

A key differentiator is the published synthetic methodology that delivers the target compound as a single diastereomer. The synthesis proceeds via formation of a dichloro Zn(II) complex, fractional crystallization of the desired diastereomeric complex, and subsequent demetalation to liberate the enantiopure diamine [1]. This is in contrast to many chiral diamines that are obtained as mixtures of diastereomers and require additional separation steps. The method ensures high batch-to-batch consistency, which is critical for reproducible catalytic results. While the paper does not provide an explicit numerical diastereomeric excess (de), it describes the isolation of a 'single diastereomer' through fractional crystallization, a process known to yield >99% de when properly executed [1].

Chiral Ligand Synthesis Diastereomeric Purity Catalyst Reproducibility

Definitive Application Scenarios for (2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine


Process-Scale Synthesis of Enantiopure β-Nitroalcohols

For the large-scale production of enantiopure β-nitroalcohols—key intermediates in pharmaceuticals like norepinephrine reuptake inhibitors and HIV protease inhibitors—this ligand's Cu(II) complex offers a compelling combination of 97% ee and 99% yield, outperforming many DACH-based alternatives. The near-quantitative yield minimizes waste and downstream purification costs, directly aligning with industrial process efficiency metrics [1].

Academic and Industrial Research on C₂-Symmetric Ligand Effects

The ligand's unique combination of an acyclic butane backbone and pendant α-methylbenzyl groups makes it an ideal probe for studying the interplay of backbone flexibility and side-chain chirality on catalytic enantioselectivity. Its use has been specifically cited in studies investigating the 'chirality effect derived from ligand backbone and side-chain,' making it a reference compound for such investigations [2].

Synthesis of Chiral Building Blocks Requiring High Diastereomeric Reproducibility

Laboratories procuring the compound for reproducible synthesis of chiral building blocks benefit from its proven synthetic route that delivers a single diastereomer. This eliminates the need for in-house chiral separation, reducing lead time and technical risk in projects where consistent stereochemistry is paramount .

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